molecular formula C8H11BrN2O B13325348 Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol

Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol

Cat. No.: B13325348
M. Wt: 231.09 g/mol
InChI Key: GJZKPWCXCWEWIE-UHFFFAOYSA-N
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Description

Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a bromo-pyrazole group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.

    Attachment of the Bromo-Pyrazole Group: The bromo-pyrazole group can be attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with a bromoalkane.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of osmium tetroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromo group can be reduced to form a hydrogen-substituted pyrazole derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide, primary amines, or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogen-substituted pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The bromo-pyrazole group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol can be compared with other similar compounds, such as:

    Rel-(1s,3s)-3-(4-chloro-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol: Similar structure but with a chloro group instead of a bromo group.

    Rel-(1s,3s)-3-(4-fluoro-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol: Similar structure but with a fluoro group instead of a bromo group.

    Rel-(1s,3s)-3-(4-iodo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol: Similar structure but with an iodo group instead of a bromo group.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-1-methylcyclobutan-1-ol

InChI

InChI=1S/C8H11BrN2O/c1-8(12)2-7(3-8)11-5-6(9)4-10-11/h4-5,7,12H,2-3H2,1H3

InChI Key

GJZKPWCXCWEWIE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)N2C=C(C=N2)Br)O

Origin of Product

United States

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